molecular formula C50H48N12O4 B13847162 569Zvk5zwy CAS No. 2417548-76-4

569Zvk5zwy

Cat. No.: B13847162
CAS No.: 2417548-76-4
M. Wt: 881.0 g/mol
InChI Key: BDBRPLQKDJWEDP-LQFQNGICSA-N
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Description

Chemical Identity
The compound designated as "569Zvk5zwy" corresponds to CAS 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is structurally characterized by a phenyl ring substituted with bromine, chlorine, and boronic acid groups, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .

Physical and Chemical Properties
Key physicochemical properties include:

  • LogP (Partition Coefficient):
    • iLOGP: 0.0
    • XLOGP3: 2.15
    • SILICOS-IT: 0.61
  • Solubility: 0.24 mg/mL in water (0.00102 mol/L), classified as "soluble" .
  • Bioavailability: Moderate score of 0.55, with high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability .
  • Synthetic Accessibility: Score of 2.07, indicating moderate ease of synthesis .

Synthesis Method
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using:

  • Catalyst: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
  • Base: Potassium phosphate.
  • Solvent System: Tetrahydrofuran (THF) and water.
  • Conditions: 75°C for 1.33 hours .

Properties

CAS No.

2417548-76-4

Molecular Formula

C50H48N12O4

Molecular Weight

881.0 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propan-1-one

InChI

InChI=1S/C50H48N12O4/c1-2-41(63)58-26-9-11-35(29-58)62-50-44(46(57-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(52)60(32-55-50)28-25-42(64)59-27-10-12-36(30-59)61-49-43(47(51)53-31-54-49)45(56-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36,52H,1,9-12,25-30H2,(H2,51,53,54)/t35-,36-/m1/s1

InChI Key

BDBRPLQKDJWEDP-LQFQNGICSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 569Zvk5zwy involves multiple steps, each requiring precise reaction conditionsKey reagents used in the synthesis include aromatic amines , heterocyclic precursors , and oxidizing agents . The reaction conditions often involve elevated temperatures and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 569Zvk5zwy is scaled up from laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

569Zvk5zwy undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones , while reduction reactions can produce alcohols or amines .

Scientific Research Applications

569Zvk5zwy has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 569Zvk5zwy involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors , modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a multi-targeted approach.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following boronic acid derivatives exhibit structural similarity to 569Zvk5zwy (similarity scores 0.71–0.87) :

Property 569Zvk5zwy (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight (g/mol) 235.27 235.27 269.89
LogP (XLOGP3) 2.15 2.34 3.02
Solubility (mg/mL) 0.24 0.18 0.12
Bioavailability Score 0.55 0.50 0.45
Synthetic Accessibility 2.07 2.10 2.30

Key Differences:

  • Substituent Effects: The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and LogP, reducing solubility compared to 569Zvk5zwy.
  • Reactivity: Bromine and chlorine positions influence electronic effects, altering reactivity in cross-coupling reactions .

Functional Analogs

CAS 20358-06-9 (C₇H₅FN₂S) :

  • Properties:
    • LogP (XLOGP3): 2.13 (similar to 569Zvk5zwy).
    • BBB Permeability: Yes, like 569Zvk5zwy.
    • CYP1A2 Inhibition: Present, unlike 569Zvk5zwy.

Comparison Highlights:

  • Functional Groups: While 569Zvk5zwy is a boronic acid, CAS 20358-06-9 contains a thiazole ring and fluorine, enabling distinct interactions in biological systems.
  • Synthetic Complexity: CAS 20358-06-9 has a higher synthetic accessibility score (2.14 vs. 2.07), attributed to simpler purification steps .

Analytical Challenges

Chemical analysis of these compounds faces limitations:

  • Structural Ambiguity: Similar substituents (e.g., Br vs. Cl) may yield overlapping spectral data, requiring advanced techniques like high-resolution mass spectrometry (HRMS) for differentiation .
  • Cost: Analyses for halogenated aromatics often involve expensive instrumentation (e.g., NMR with cryoprobes), limiting routine use .

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